

Diethyl 2-(prop-2-yn-1-yl)malonate CAS number

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Compound of Interest

Compound Name: Diethyl 2-(prop-2-yn-1-yl)malonate

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An In-Depth Technical Guide to **Diethyl 2-(prop-2-yn-1-yl)malonate**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on **Diethyl 2-(prop-2-yn-1-yl)malonate**. We will delve into its core properties, synthesis, reactivity, and applications, providing field-proven insights and validated protocols.

Core Compound Identity and Properties

Diethyl 2-(prop-2-yn-1-yl)malonate, also known as diethyl propargylmalonate, is a versatile synthetic intermediate valued for its unique trifunctional nature. It incorporates an active methylene group, a terminal alkyne, and two ester functionalities within a compact molecular framework. This combination makes it a powerful building block for constructing complex molecular architectures.

CAS Number: 17920-23-9[1][2]

Molecular Structure:

- IUPAC Name: Diethyl 2-(prop-2-yn-1-yl)propanedioate[2]
- Synonyms: Diethyl 2-(2-propynyl)malonate, Diethyl propargylmalonate[2]

The key to its utility lies in the acidic proton of the central α -carbon and the reactivity of the terminal alkyne, which can be orthogonally functionalized to introduce diverse substituents.

Physicochemical Data Summary

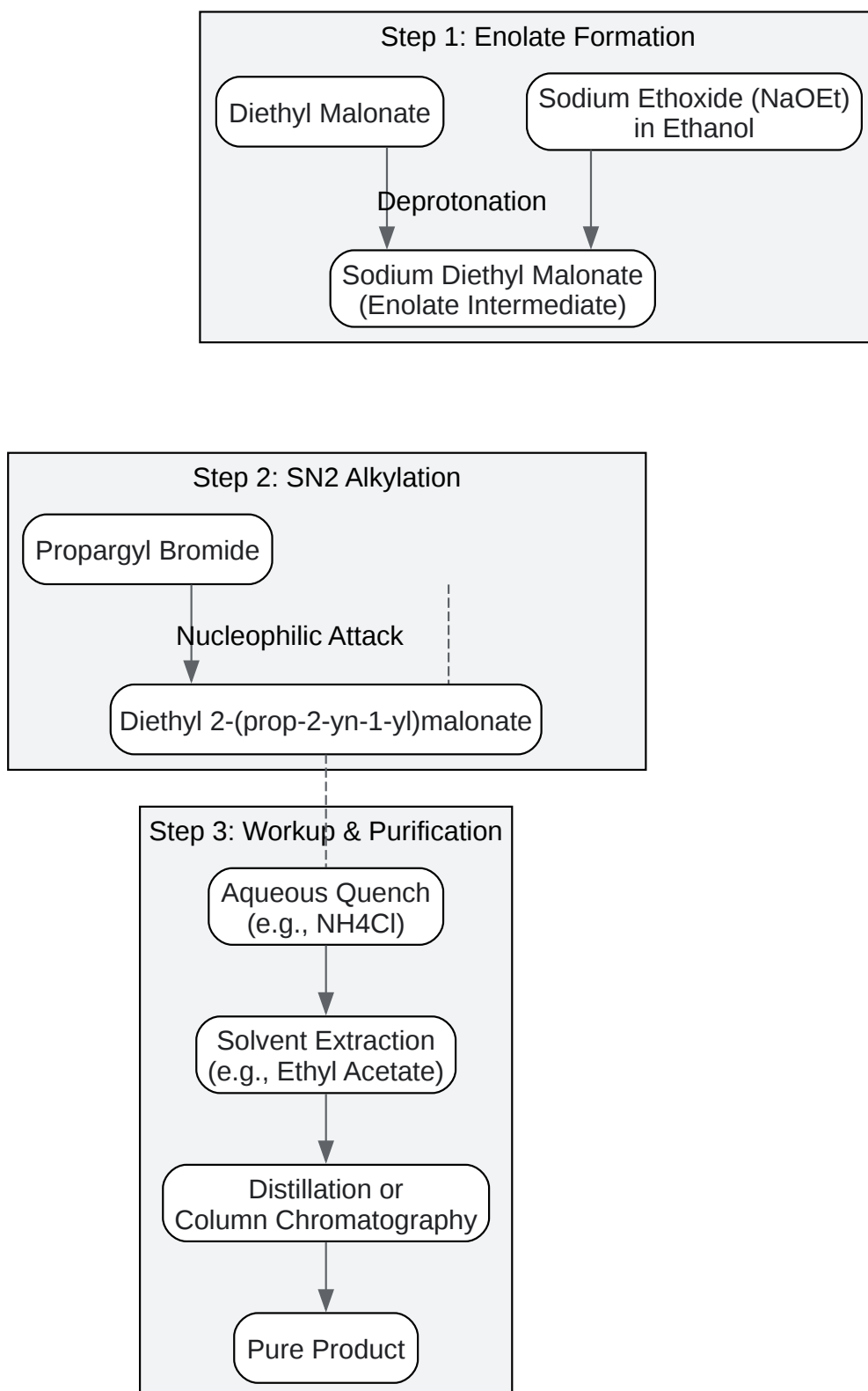
The following table summarizes the essential quantitative data for **Diethyl 2-(prop-2-yn-1-yl)malonate**.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1][2]
Molecular Weight	198.22 g/mol	[2]
Physical Form	Colorless to light yellow liquid	
Boiling Point	259.7 °C at 760 mmHg	
Flash Point	121 °C	
Purity (Typical)	95-96%	
Storage	Sealed in a dry place, room temperature	

Synthesis Protocol: Malonic Ester Alkylation

The most direct and reliable method for preparing **Diethyl 2-(prop-2-yn-1-yl)malonate** is through the alkylation of diethyl malonate, a classic example of the malonic ester synthesis.[3] The causality behind this choice is the high acidity of the α -hydrogens of diethyl malonate ($pK_a \approx 12.6$), which allows for facile deprotonation by a suitable base, like sodium ethoxide, to form a resonance-stabilized enolate.[3] This enolate then acts as a potent nucleophile, attacking an alkyl halide in an S_N2 reaction.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **Diethyl 2-(prop-2-yn-1-yl)malonate**.

Step-by-Step Methodology

Materials:

- Diethyl malonate
- Absolute ethanol
- Sodium metal (or commercial sodium ethoxide)
- Propargyl bromide (or chloride)
- Anhydrous diethyl ether or ethyl acetate
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Protocol:

- **Base Preparation (Sodium Ethoxide):** In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere. Expertise Note: Using a pre-made solution of sodium ethoxide is safer and more convenient. The choice of ethoxide as the base prevents unwanted transesterification reactions with the diethyl ester groups.^[3]
- **Enolate Formation:** To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at a temperature below 50 °C. Formation of a white precipitate of the sodium salt of diethyl malonate may be observed.^[4] Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
- **Alkylation:** Cool the reaction mixture in an ice bath. Add propargyl bromide (1.05 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. Trustworthiness Note: The S_N2 reaction with propargyl bromide is efficient. Monitoring the reaction ensures completion and prevents side reactions like dialkylation.

- **Workup:** Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
- **Extraction and Purification:** Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield the final product as a clear liquid.

Spectroscopic Characterization Profile

Self-validating protocols require robust analytical confirmation. The structure of **Diethyl 2-(prop-2-yn-1-yl)malonate** can be unequivocally confirmed using a combination of NMR, IR, and Mass Spectrometry.

Data Summary Table

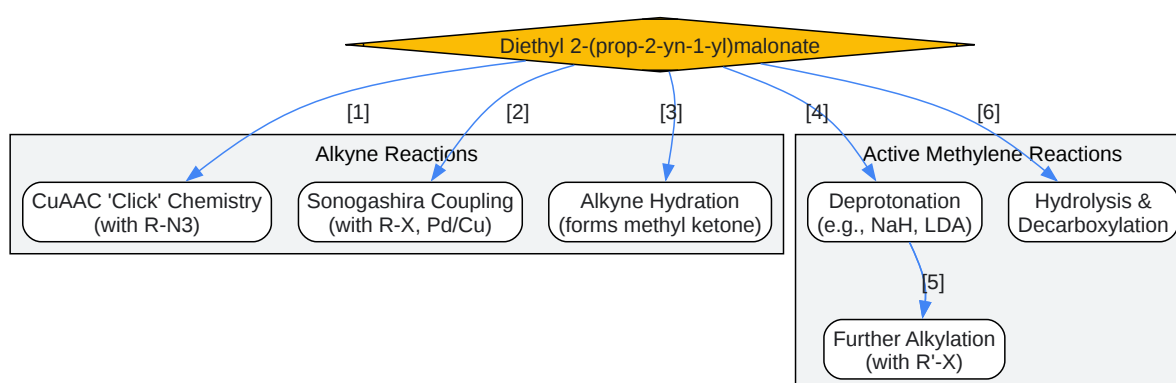
Technique	Feature	Characteristic Signal / Value
^1H NMR	α -CH (methine)	Triplet, ~3.5-3.6 ppm
O-CH ₂ (ester ethyl)	Quartet, ~4.2 ppm	
CH ₃ (ester ethyl)	Triplet, ~1.2-1.3 ppm	
CH ₂ (propargyl)	Doublet, ~2.8 ppm	
C \equiv CH (alkyne)	Triplet, ~2.0 ppm	
^{13}C NMR	C=O (carbonyl)	~167-169 ppm
C \equiv CH (alkyne)	~79 ppm	
C \equiv CH (alkyne)	~72 ppm	
O-CH ₂ (ester ethyl)	~62 ppm	
α -CH (methine)	~52 ppm	
CH ₂ (propargyl)	~21 ppm	
CH ₃ (ester ethyl)	~14 ppm	
IR Spectroscopy	C \equiv C-H Stretch	~3300 cm ⁻¹ (sharp, medium)
C \equiv C Stretch	~2125 cm ⁻¹ (weak)	
C=O Stretch (ester)	~1730-1750 cm ⁻¹ (strong, often two bands)[5]	
Mass Spec. (EI)	[M-OC ₂ H ₅] ⁺	m/z 153 (Loss of ethoxy radical)
Malonate Fragment	Characteristic loss of the malonate moiety or parts of the ester functionality.[5][6]	

Note: NMR shifts are approximate and reported in ppm relative to TMS in CDCl₃. IR frequencies are in cm⁻¹.

Reactivity and Synthetic Applications

The synthetic value of this molecule stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Key Reaction Pathways



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Caption: Key reaction pathways for **Diethyl 2-(prop-2-yn-1-yl)malonate**.

- **Click Chemistry (CuAAC):** The terminal alkyne is an ideal handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage to molecules bearing an azide group, a technique widely used in bioconjugation, drug target identification, and materials science.
- **Sonogashira Coupling:** This palladium/copper-catalyzed cross-coupling reaction enables the formation of a C-C bond between the terminal alkyne and aryl or vinyl halides, providing access to a wide array of conjugated systems.
- **Further Alkylation/Acylation:** The remaining acidic proton on the α -carbon can be removed by a strong base (e.g., NaH or LDA) to generate a new enolate. This enolate can then be

reacted with a second electrophile (e.g., an allyl halide) to produce disubstituted malonates, such as Diethyl 2-allyl-2-(prop-2-ynyl)malonate.[7]

- **Hydrolysis and Decarboxylation:** The ester groups can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative readily induces decarboxylation to yield a substituted carboxylic acid (5-hexynoic acid).[8] This pathway is a fundamental transformation in malonic ester synthesis.[3]

Utility in Drug Development and Medicinal Chemistry

The propargyl group is a highly sought-after functionality in modern drug design. It serves as a bioisostere for other groups, can participate in covalent inhibition by acting as a Michael acceptor after enzymatic oxidation, and most importantly, provides a handle for late-stage functionalization via click chemistry.

- **Scaffold for Heterocyclic Synthesis:** Malonate derivatives are classic precursors for synthesizing heterocyclic compounds, including vital pharmaceutical scaffolds like barbiturates and pyrido[1,2-a]pyrimidin-4-ones.[9][10][11] The propargyl group adds another dimension, allowing for the creation of novel, complex heterocyclic systems.
- **Linker for Bioconjugation:** In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, linkers are crucial. The alkyne group on this molecule allows it to be incorporated into a linker scaffold, which can then be "clicked" onto a targeting moiety (like an antibody) or an E3 ligase binder.
- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized molecule, it can be used in FBDD screening campaigns. Hits containing this fragment can be rapidly elaborated by exploiting the reactivity of the alkyne and active methylene groups to improve potency and selectivity.

Safety and Handling

Signal Word: Warning[1]

Pictogram:

- GHS07 (Harmful/Irritant)

Hazard Statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- ChemBK. Diethyl 2,2-di(prop-2-yn-1-yl)
- Wikipedia.
- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)
- Sciencemadness.org.
- PubChem, NIH.
- PubChem, NIH. Diethyl 2-allyl-2-(prop-2-ynyl)
- ResearchGate.
- LookChem.
- MDPI.
- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
- Chemistry LibreTexts. 10.
- YouTube.

- ResearchGate.
- ResearchGate.

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Sources

- 1. achmem.com [achmem.com]
- 2. Diethyl 2-Propynylmalonate | C₁₀H₁₄O₄ | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Diethyl 2-allyl-2-(prop-2-ynyl)malonate | C₁₃H₁₈O₄ | CID 10988319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. nbino.com [nbino.com]
- 11. researchgate.net [researchgate.net]
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